
3-Amino-2-methylphenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methylphenyl trifluoromethanesulphonate is a chemical compound with the CAS Number: 1820706-98-6 . It has a molecular weight of 255.22 . The IUPAC name for this compound is 3-amino-2-methylphenyl trifluoromethanesulfonate . It is a solid at room temperature .
Molecular Structure Analysis
The Inchi Code for 3-Amino-2-methylphenyl trifluoromethanesulphonate is 1S/C8H8F3NO3S/c1-5-6(12)3-2-4-7(5)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 . The Inchi Key is CCISASOLGXQFEM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-2-methylphenyl trifluoromethanesulphonate is a solid at room temperature . It has a molecular weight of 255.22 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
3-Amino-2-methylphenyl trifluoromethanesulphonate serves as a critical intermediate in various synthetic chemical reactions. For instance, the compound has been utilized in the synthesis of α-aminophosphonates under solvent-free conditions, showcasing its role in creating compounds with significant antioxidant properties (Rao et al., 2015). This demonstrates its versatility in synthetic chemistry, especially in the production of compounds with potential biological activities.
Catalysis and Polymer Chemistry
In polymer chemistry, 3-Amino-2-methylphenyl trifluoromethanesulphonate has been implicated in the development of novel polymers for desalination technologies. This includes the synthesis of Poly [(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives for the creation of composite nanofiltration membranes (Padaki et al., 2013). These advancements highlight its application in addressing critical environmental challenges through material science.
Bioactive Compound Development
The compound also plays a role in the development of bioactive molecules, such as phosphonate-based corrosion inhibitors for industrial applications. Its utility in synthesizing α-aminophosphonates demonstrates its importance in creating corrosion inhibitors with high efficiency, providing insights into its potential industrial applications (Gupta et al., 2017).
Organic and Medicinal Chemistry
In medicinal chemistry, derivatives of 3-Amino-2-methylphenyl trifluoromethanesulphonate have been explored for their antimicrobial and antifungal activities, underlining its significance in the development of new therapeutic agents. This showcases the compound's potential in contributing to health sciences through the creation of new pharmacologically active substances (Cieniecka-Rosłonkiewicz et al., 2005).
Environmental Sciences
Its role extends to environmental sciences, where it has been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux for dye solution treatment, indicating its application in water purification technologies (Liu et al., 2012).
Safety and Hazards
The safety information for 3-Amino-2-methylphenyl trifluoromethanesulphonate indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P271, P260, and P280, which advise against breathing dust/fume/gas/mist/vapours/spray, advise against eating, drinking or smoking when using this product, and advise wearing protective gloves/protective clothing/eye protection/face protection, respectively .
Propriétés
IUPAC Name |
(3-amino-2-methylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3S/c1-5-6(12)3-2-4-7(5)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCISASOLGXQFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methylphenyl trifluoromethanesulphonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

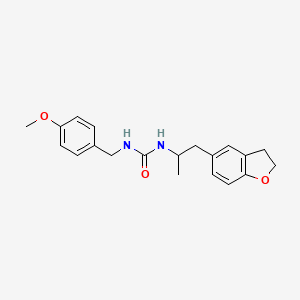

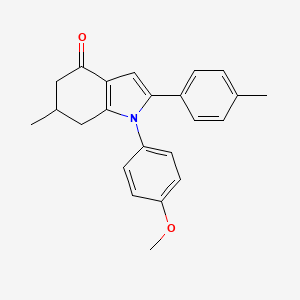
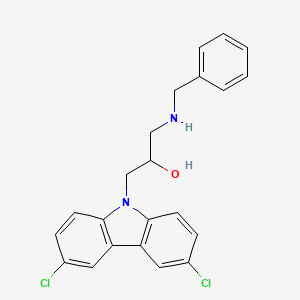
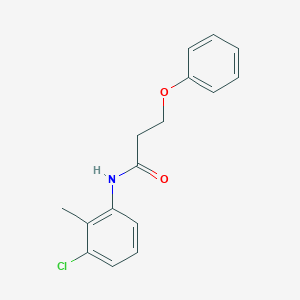

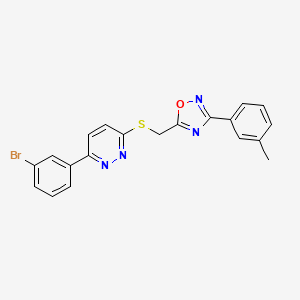
![N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2605326.png)
![5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine](/img/structure/B2605327.png)

![N~4~-(4-chlorophenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2605331.png)
![N'-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2605334.png)
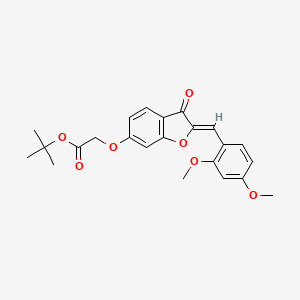
![2-(azetidine-1-carbonyl)-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2605336.png)